5-Tert-butyl-2-methyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one
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Description
5-Tert-butyl-2-methyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one is a useful research compound. Its molecular formula is C13H16N2OS and its molecular weight is 248.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Pyrazoles, including derivatives similar to 5-Tert-butyl-2-methyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one, have been extensively studied for their synthesis and structural characteristics. Grotjahn et al. (2002) developed a flexible synthesis method for pyrazoles with functionalized substituents, enabling the creation of compounds with diverse biological and chemical properties. This synthesis approach provides a basis for the production of pyrazole derivatives with potential applications in materials science and chemistry (Grotjahn et al., 2002).
Molecular Interactions and Crystal Structures
The study of hydrogen-bonded chains and tetramolecular aggregates in pyrazole derivatives by Abonía et al. (2007) reveals the importance of molecular interactions in determining the structural and functional properties of these compounds. Understanding these interactions is crucial for designing pyrazole-based materials with desired physical and chemical characteristics (Abonía et al., 2007).
Potential Applications in Material Science
The mechanoluminescent properties of certain pyrazole-based Pt(II) phosphors, as investigated by Huang et al. (2013), indicate their potential use in OLEDs (Organic Light Emitting Diodes) and other photonic applications. These materials could be used to develop highly efficient, durable, and versatile lighting and display technologies (Huang et al., 2013).
Antitumor Activities
The synthesis of novel pyrazole derivatives and their evaluation as antitumor agents show promising results in inhibiting various human tumor cell lines. This suggests potential applications of these compounds in developing new anticancer drugs. Such studies contribute to the ongoing search for more effective and targeted cancer therapies (Abonía et al., 2011).
Reactivity and Functionalization
The reactivity of pyrazolo[5,1-c][1,2,4]triazines, as explored by Mironovich and Shcherbinin (2014), opens avenues for the development of novel compounds with enhanced or specialized functionalities. These findings have implications for the design of materials and molecules with specific chemical reactivities for use in various industrial and research applications (Mironovich & Shcherbinin, 2014).
Properties
IUPAC Name |
5-tert-butyl-2-methyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-13(2,3)11-10(12(16)15(4)14-11)8-9-6-5-7-17-9/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOICNEPCQWKRPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1=CC2=CC=CS2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.